![molecular formula C7H9BF3KO B13587776 Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide is a chemical compound with a unique structure that includes a spirocyclic framework and a trifluoroborate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide typically involves the reaction of a spirocyclic ketone with a boron reagent. One common method includes the reaction of 3-oxospiro[3.3]heptane with potassium trifluoroborate under specific conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The purity of the final product is crucial, and purification steps such as recrystallization or chromatography may be employed.
化学反応の分析
Types of Reactions
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium or nickel catalysts are often used in substitution reactions involving the trifluoroborate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
科学的研究の応用
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique reactivity.
作用機序
The mechanism by which potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. This interaction can facilitate the formation of new bonds or the modification of existing ones, depending on the reaction conditions. The spirocyclic structure adds to the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
類似化合物との比較
Similar Compounds
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide: Similar in structure but with a different position of the ketone group.
Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl}methyl)boranuide:
Uniqueness
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide is unique due to its specific spirocyclic structure and the position of the ketone group. This configuration provides distinct reactivity patterns and makes it a versatile reagent in various chemical transformations.
特性
分子式 |
C7H9BF3KO |
|---|---|
分子量 |
216.05 g/mol |
IUPAC名 |
potassium;trifluoro-(3-oxospiro[3.3]heptan-1-yl)boranuide |
InChI |
InChI=1S/C7H9BF3O.K/c9-8(10,11)5-4-6(12)7(5)2-1-3-7;/h5H,1-4H2;/q-1;+1 |
InChIキー |
OHTPUMUTWRPQGU-UHFFFAOYSA-N |
正規SMILES |
[B-](C1CC(=O)C12CCC2)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)
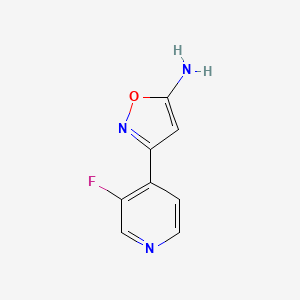
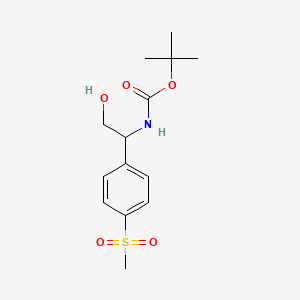
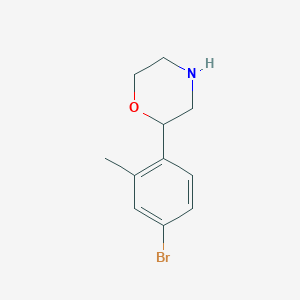
![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)

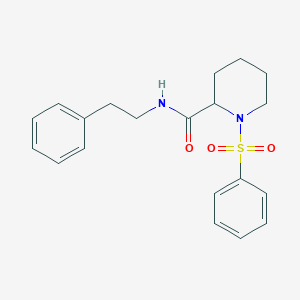

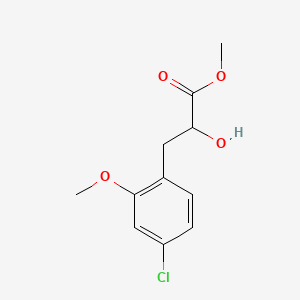
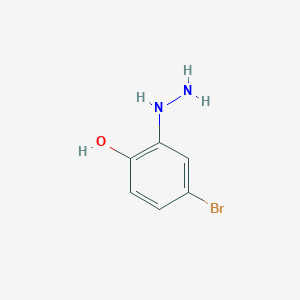

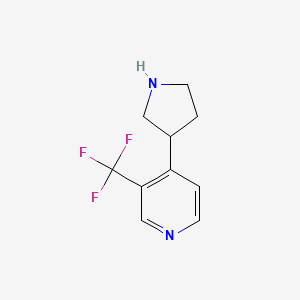
![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)

